molecular formula C40H34P2 B063487 (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane CAS No. 192463-40-4

(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane

Cat. No. B063487
M. Wt: 576.6 g/mol
InChI Key: GYZZZILPVUYAFJ-UHFFFAOYSA-N
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Description

(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane is a significant ligand in coordination chemistry, particularly in the field of homogenous catalysis. It is known for its unique spatial configuration and ability to form complexes with various metals, which are crucial for catalytic processes.

Synthesis Analysis

The synthesis of (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane involves several steps, starting from the (R)-(-)-4-amino[2.2]paracyclophane or (R)-(-)-4-carboxy[2.2]paracyclophane precursors. The process typically includes halogenation, phosphination, and complex formation steps, resulting in moderate overall yields (Ricci, Ruzziconi, & Giorgio, 2005).

Molecular Structure Analysis

The molecular structure of (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane complexes has been extensively studied using single-crystal X-ray diffraction. These studies reveal the spatial arrangement of the phosphino groups and their interaction with the central metal atom, providing insights into the ligand's coordination properties and its suitability for catalysis (Dyer et al., 1998).

Chemical Reactions and Properties

This ligand is known for its role in facilitating various chemical reactions, including carbon-carbon cross-coupling reactions. The unique bite angle and electronic properties of the ligand-metal complexes contribute to their catalytic activity, particularly in processes such as reductive elimination (Dyer et al., 1998).

Physical Properties Analysis

The physical properties of (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane and its complexes, such as solubility, melting points, and stability, are crucial for their application in catalysis. These properties can vary significantly depending on the nature of the metal center and the reaction conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, selectivity, and the ability to form stable complexes with different metals, underline the versatility of (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane as a ligand in catalysis. Its application extends to various types of catalytic reactions, showcasing its effectiveness in promoting reaction processes while maintaining selectivity and activity (Dyer et al., 1998).

Scientific Research Applications

  • Photoluminescence Applications : The complex (phanephos)ReI(CO)3Cl, with phanephos being 4,12-bis(diphenylphosphino)-[2.2]-paracyclophane, exhibits a lowest-energy intraligand excited state. This feature makes it a candidate for applications in photoluminescence studies (Kunkely & Vogler, 2002).

  • Catalytic Applications in Organic Synthesis : The compound is ideal for catalytic processes such as carbon−carbon cross-coupling reactions, as observed in the structure of rac-[Pd(4,12-bis(diphenylphosphino)[2.2]paracyclophane)Cl2], due to its suitable P−Pd−P bite angle (Dyer et al., 1998).

  • Chiral Ligand in Transition Metal-Catalyzed Reactions : It is used as a chiral diphosphine ligand in transition metal-catalyzed reactions, adding to its versatility in organic synthesis (Adrio & Hii, 2012).

  • Asymmetric Hydrogenation Catalyst : Iridium complexes with this compound have been used in the asymmetric hydrogenation of functionalized and simple alkenes (Focken, Raabe, & Bolm, 2004).

  • Design of Planar Chiral Bisphosphine Ligands : The compound has been the basis for synthesizing novel bisphosphine ligands, showing high catalytic activity in palladium-catalyzed asymmetric allylalkylation reactions (Huang, Jin, & Lin, 2021).

  • Structural and Electronic Studies in Chemistry : It has been used in the synthesis of complexes with unique structural and electronic properties, such as Rh(II) and Rh(I) two-legged piano-stool complexes (Dixon et al., 2003).

Future Directions

A new dinuclear gold(I) complex, possessing a bridging diphosphine ligand (1,2-bis(diphenylphosphino)ethane) and two terminal thiol ligands (1-thioglycerol), was synthesized and fully characterized . This could indicate potential future directions for research involving similar compounds.

properties

IUPAC Name

(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZZZILPVUYAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045593
Record name (R)-Phanephos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Phanephos

CAS RN

364732-88-7
Record name (R)-Phanephos
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (R)-Phanephos
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Record name (R)-(-)-4,12-Bis(diphenylphosphino)-[2,2]-paracyclophane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CS Marques, AJ Burke - ChemCatChem, 2016 - Wiley Online Library
Oxindoles and triazoles are very privileged frameworks in medicinal chemistry, and thus for the first time we report a catalytic asymmetric route that affords hitherto unknown families of N…
AL Ruchelman, TJ Connolly - Tetrahedron: Asymmetry, 2015 - Elsevier
Celgene’s Otezla® 1 (apremilast) is the first and only PDE4 inhibitor approved by the US FDA for the treatment of plaque psoriasis and psoriatic arthritis. The active pharmaceutical …
Number of citations: 20 www.sciencedirect.com
ADJ Calow, JF Bower - Rhodium Catalysis in Organic …, 2019 - Wiley Online Library
The construction of carbon‐carbon bonds is of fundamental importance to synthetic chemistry. This chapter introduces the reader to advances in Rh‐catalyzed reductive carbon‐carbon …
Number of citations: 3 onlinelibrary.wiley.com
F Piron, N Vanthuyne, B Joulin… - The Journal of …, 2009 - ACS Publications
The atropenantiomers of stable 1,2,3,4-tetrahalo-1,3-butadiene derivatives (where halogeno stands for bromine or iodine) were separated with use of chiral HPLC. The barriers for the …
Number of citations: 30 pubs.acs.org
Z Pan - 2016 - search.proquest.com
This Thesis describes the development of transition-metal-catalyzed alkene additions reactions through the activation of C–C and C–heteroatom σ-bonds. In these transformations, a C–…
Number of citations: 2 search.proquest.com
AM Faisca Phillips, AJL Pombeiro - Alkane Functionalization, 2019 - Wiley Online Library
Abundant and inexpensive feedstocks from the petrochemical and natural gas industries, alkanes appear to be attractive potential raw materials for synthesis. However, the selective …
Number of citations: 1 onlinelibrary.wiley.com
SC Sha - 2015 - search.proquest.com
This dissertation describes two methods to functionalization of weakly acidic C (sp 3)-H bonds, allylic substitution and arylation, with success on both Pd or Ni as catalyst. The first two …
Number of citations: 4 search.proquest.com
M Holmes, LA Schwartz, MJ Krische - Chemical reviews, 2018 - ACS Publications
Metal-catalyzed reductive coupling has emerged as an alternative to the use of stoichiometric organometallic reagents in an increasingly diverse range of carbonyl and imine additions. …
Number of citations: 412 pubs.acs.org

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